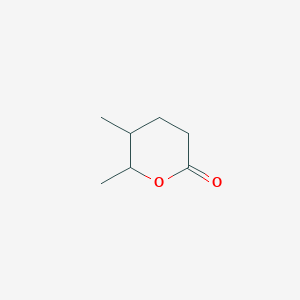
5,6-Dimethyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-hexanolide belongs to the class of organic compounds known as delta valerolactones. These are cyclic organic compounds containing an oxan-2- one moiety. 4-Methyl-5-hexanolide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 4-methyl-5-hexanolide is primarily located in the cytoplasm. Outside of the human body, 4-methyl-5-hexanolide can be found in milk and milk products. This makes 4-methyl-5-hexanolide a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Chemical Properties and Structure
5,6-Dimethyloxan-2-one has the molecular formula C8H14O and a molecular weight of approximately 142.20 g/mol. The compound features a six-membered ring with one oxygen atom and two methyl groups attached to the fifth carbon. This configuration contributes to its reactivity and versatility in synthetic applications.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its structure allows for the formation of various derivatives through reactions such as:
- Nucleophilic substitutions
- Cycloadditions
- Condensation reactions
These reactions facilitate the creation of more complex molecules that are essential in pharmaceuticals and agrochemicals.
Research indicates that this compound may exhibit potential biological activities, including:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may inhibit the growth of certain bacterial strains.
- Antiviral Effects : Investigations into its efficacy against viral pathogens are ongoing.
The mechanisms underlying these biological activities are still being elucidated, but initial findings point towards interactions with cellular targets that modulate metabolic pathways.
Material Science
In the field of material science, this compound is explored for its potential as a precursor in the synthesis of polymers and advanced materials. Its unique chemical structure can enhance the properties of materials, making them suitable for various industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Building block for complex molecule synthesis | Pharmaceuticals, agrochemicals |
| Biological Activity | Potential antimicrobial and antiviral properties | Drug development for infections |
| Material Science | Precursor for polymers and advanced materials | Coatings, composites |
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics.
Case Study 2: Synthetic Applications
In a research article focusing on synthetic methodologies, this compound was employed as a key intermediate in the synthesis of novel heterocyclic compounds. The study highlighted its role in facilitating reactions that yield high-purity products suitable for pharmaceutical applications.
Case Study 3: Material Development
Research conducted on polymer composites incorporated this compound to enhance mechanical properties. The findings indicated improved tensile strength and flexibility compared to traditional materials, showcasing its utility in developing high-performance materials.
Propriétés
Numéro CAS |
10413-18-0 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HAXARIVGMMVELD-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)OC1C |
SMILES canonique |
CC1CCC(=O)OC1C |
Densité |
1.020-1.242 |
Key on ui other cas no. |
10413-18-0 |
Description physique |
Liquid Colourless to yellow liquid; Minty fruit-like aroma |
Solubilité |
Slightly soluble in water Soluble (in ethanol) |
Synonymes |
5-HYDROXY-4-METHYLHEXANOICACIDDELTA-LACTONE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















